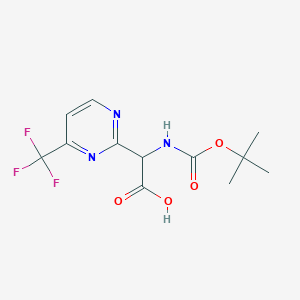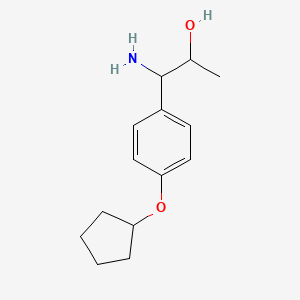
(S)-2-(quinolin-5-yloxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(quinolin-5-yloxy)propanoic acid is an organic compound that features a quinoline ring attached to a propanoic acid moiety through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(quinolin-5-yloxy)propanoic acid typically involves the reaction of quinoline derivatives with propanoic acid derivatives. One common method is the etherification of quinoline-5-ol with (S)-2-bromopropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions
(S)-2-(quinolin-5-yloxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The ether linkage and the quinoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-(quinolin-5-yloxy)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-2-(quinolin-5-yloxy)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline moiety. This interaction can modulate various biological pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Quinoline: A basic structure similar to (S)-2-(quinolin-5-yloxy)propanoic acid but without the propanoic acid moiety.
Quinolone: Contains a carbonyl group at the 4-position of the quinoline ring.
Tetrahydroquinoline: A reduced form of quinoline with hydrogenated ring structures.
Uniqueness
This compound is unique due to its specific ether linkage and the presence of the propanoic acid moiety, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
(2S)-2-quinolin-5-yloxypropanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-8(12(14)15)16-11-6-2-5-10-9(11)4-3-7-13-10/h2-8H,1H3,(H,14,15)/t8-/m0/s1 |
InChIキー |
AUPKWLCMMVLOIV-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](C(=O)O)OC1=CC=CC2=C1C=CC=N2 |
正規SMILES |
CC(C(=O)O)OC1=CC=CC2=C1C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)






![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)

![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)



